

An In-Depth Technical Guide to 4-Bromoisoxazole: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Bromoisoxazole

Cat. No.: B1274380

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Introduction

4-Bromoisoxazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features, characterized by the presence of a reactive bromine atom on the isoxazole core, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromoisoxazole**, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and potential applications in drug discovery.

Physicochemical Properties

4-Bromoisoxazole is a solid at room temperature, appearing as a white to light yellow substance.^[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of 4-Bromoisoxazole

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₂ BrNO	[2][3]
Molecular Weight	147.96 g/mol	[2][3]
Melting Point	38-43 °C	
Appearance	White to light yellow solid	[1]
Flash Point	60 °C (140 °F)	

Table 2: Chemical Identifiers for 4-Bromoisoxazole

Identifier	Value	Reference(s)
CAS Number	97925-43-4	[2][3]
IUPAC Name	4-bromo-1,2-oxazole	[4]
InChI	1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H	
InChI Key	IRDVIGFQMLUJAM-UHFFFAOYSA-N	
SMILES	BrC1cnoc1	
PubChem CID	3862248	[4]

Table 3: Safety Information for 4-Bromoisoxazole

Hazard Statement	GHS Classification	Precautionary Statements	Reference(s)
Harmful if swallowed	Acute Toxicity 4, Oral	P264, P270, P301+P317, P330, P501	[4]

Synthesis and Purification

The synthesis of **4-Bromoisoxazole** can be achieved through the bromination of an isoxazole precursor. A common method involves the lithiation of the isoxazole ring followed by quenching with an electrophilic bromine source.

Experimental Protocol: Synthesis of 4-Bromoisoxazole via Lithiation-Bromination

This protocol is a representative example based on general procedures for the synthesis of bromo-heterocycles.

Materials:

- Isoxazole
- n-Butyllithium (n-BuLi) in hexanes
- 1,2-Dibromoethane or N-Bromosuccinimide (NBS)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes
- Ethyl acetate

Procedure:

- A solution of isoxazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of n-butyllithium in hexanes is added dropwise to the cooled isoxazole solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the lithiation at the 4-position.
- An electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide, dissolved in anhydrous THF is then added dropwise to the reaction mixture. The reaction is

allowed to proceed at -78 °C for an additional 2 hours.

- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The mixture is allowed to warm to room temperature, and the organic layer is separated.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel.

Experimental Protocol: Purification by Flash Column Chromatography

Materials:

- Crude **4-Bromoisoxazole**
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate

Procedure:

- A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared and packed into a chromatography column.
- The crude **4-Bromoisoxazole** is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the top of the silica gel column.
- The column is eluted with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.

- Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- The fractions containing pure **4-Bromoisoxazole** are combined and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Characterization

The structure and purity of **4-Bromoisoxazole** are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **4-Bromoisoxazole** is expected to show two signals in the aromatic region, corresponding to the two protons on the isoxazole ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the bromine atom and the heteroatoms in the ring.
- ^{13}C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms of the isoxazole ring. The carbon atom attached to the bromine will be significantly shifted downfield.

Typical Experimental Conditions for NMR:

- Spectrometer: 400 MHz or higher
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6)
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromoisoxazole** will exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C=N, C=C, and C-O bonds within the isoxazole ring, as well as the C-Br bond.

Typical Experimental Conditions for FTIR:

- Technique: Attenuated Total Reflectance (ATR)
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **4-Bromoisoxazole**. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M^+ and M^{++2} in an approximate 1:1 ratio).

Typical Experimental Conditions for Mass Spectrometry:

- Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI)
- Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.

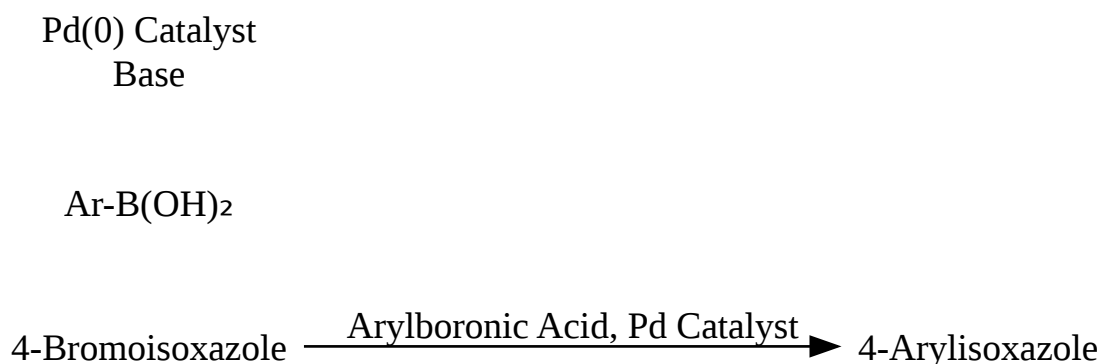
Chemical Reactivity and Synthetic Applications

The bromine atom at the 4-position of the isoxazole ring is a key functional group that allows for a variety of chemical transformations, making **4-Bromoisoxazole** a valuable intermediate in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromoisoxazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: This reaction involves the coupling of **4-Bromoisoxazole** with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a 4-aryl- or 4-vinylisoxazole.



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Figure 1: Suzuki-Miyaura coupling of **4-Bromoisoxazole**.

- Heck Coupling: In the Heck reaction, **4-Bromoisoxazole** is coupled with an alkene in the presence of a palladium catalyst and a base to yield a 4-alkenylisoxazole.
- Sonogashira Coupling: This reaction couples **4-Bromoisoxazole** with a terminal alkyne using a palladium catalyst and a copper co-catalyst to produce a 4-alkynylisoxazole.

Lithiation and Nucleophilic Substitution

The bromine atom can be exchanged with lithium via a halogen-metal exchange reaction using an organolithium reagent such as n-butyllithium.^[5] The resulting 4-lithioisoxazole is a potent nucleophile that can react with various electrophiles to introduce a wide range of functional groups at the 4-position.

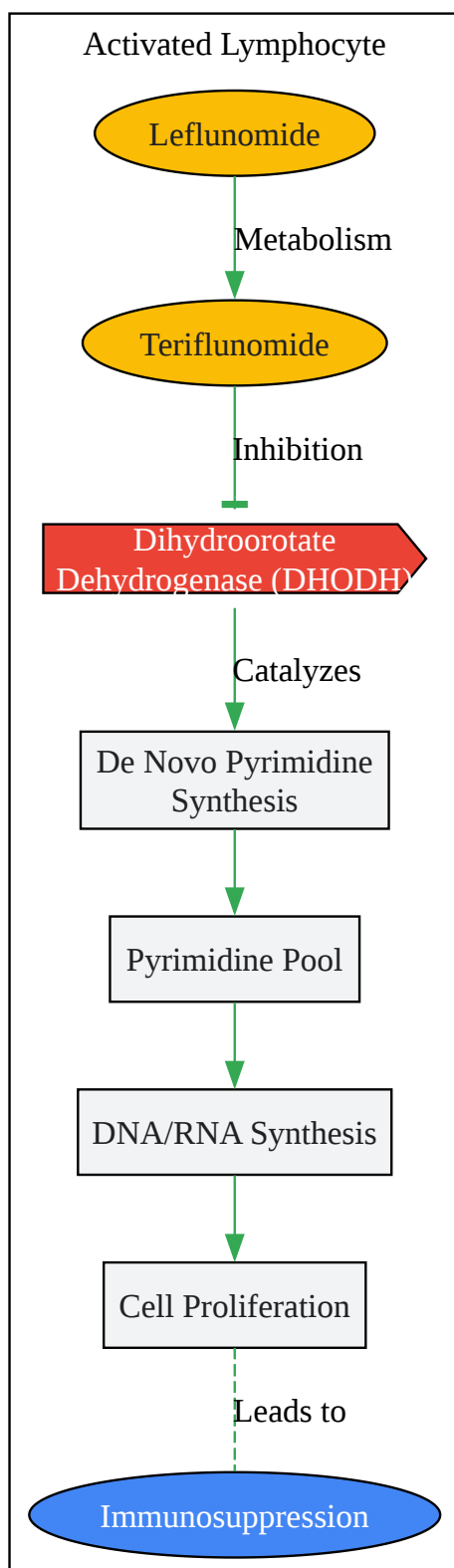
Biological Significance and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.^{[6][7][8]} Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.^{[9][10][11]}

While **4-Bromoisoxazole** itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The bromine atom can serve as a handle to introduce pharmacophoric groups or to fine-tune the electronic and steric properties of a molecule to enhance its biological activity and pharmacokinetic profile.

Representative Signaling Pathway: Leflunomide

To illustrate the role of isoxazole-containing compounds in biological pathways, we can examine the mechanism of action of Leflunomide, an isoxazole derivative used as a disease-modifying antirheumatic drug (DMARD).^{[12][13]} Leflunomide's active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.^{[6][7][14]} This inhibition leads to a depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby exerting an immunosuppressive effect.



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Figure 2: Mechanism of action of Leflunomide.

Conclusion

4-Bromoisoxazole is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its well-defined physical and chemical properties, coupled with its reactivity in a range of chemical transformations, make it an important tool for researchers and scientists. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in the development of novel and functional molecules.

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